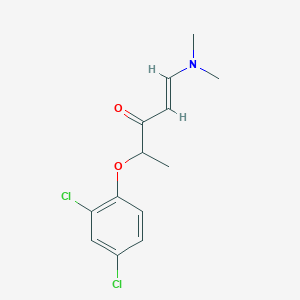
4-(2,4-Dichlorophenoxy)-1-(dimethylamino)-1-penten-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-Dichlorophenoxy)-1-(dimethylamino)-1-penten-3-one, also known as 4-DAP, is a synthetic chemical compound used for a variety of applications in the scientific research field. It is a potent agonist of the NMDA receptor, a type of glutamate receptor, and is used to study the effects of NMDA receptor activation in the central nervous system. 4-DAP is also used to study the effects of glutamate on the cardiovascular system, as well as its effects on the regulation of cell growth and differentiation. Additionally, 4-DAP has been used to study the role of glutamate in the development of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
科学的研究の応用
Organic Synthesis and Catalysis
Research involving organoselenium compounds, such as the study on selenoxides as catalysts for the activation of hydrogen peroxide, highlights the utility of specific functional groups in organic synthesis. These catalysts facilitate the bromination of organic substrates, suggesting that compounds with similar functional groups or reactivity could be explored for their catalytic potential in organic transformations (Goodman & Detty, 2004).
Environmental Science
The dissipation and environmental behavior of 2,4-Dichlorophenoxyacetic acid derivatives in soil have been extensively studied. This research is crucial for understanding the environmental fate of herbicides and could inform studies on related compounds, focusing on their degradation, persistence, and potential environmental impacts (Wilson, Geronimo, & Armbruster, 1997).
Material Science and Flame Retardants
Synthetic efforts towards developing new materials with improved properties include the design of compounds for flame retardance. For instance, the synthesis of specific phosphorus-sulfide compounds indicates a broader interest in developing materials with enhanced safety profiles. This area might be relevant for exploring the flame-retardant applications of various organic compounds, including those with dichlorophenoxy groups (Wang et al., 2012).
Pharmacology and Biomedical Research
Although excluding direct applications in drug use and side effects, the structural features of compounds like 4-(2,4-Dichlorophenoxy)-1-(dimethylamino)-1-penten-3-one may still be of interest in the development of novel pharmacological agents. For example, studies on nonpeptide agonists of certain receptors illustrate the potential for structural analogs to serve as leads in drug discovery (Croston et al., 2002).
Analytical Chemistry
The development and application of fluorescent molecular probes underscore the utility of compounds with specific electronic properties for sensing and analytical applications. Research in this domain often focuses on the design of molecules with tailored fluorescence characteristics for bioimaging or environmental monitoring (Diwu et al., 1997).
特性
IUPAC Name |
(E)-4-(2,4-dichlorophenoxy)-1-(dimethylamino)pent-1-en-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO2/c1-9(12(17)6-7-16(2)3)18-13-5-4-10(14)8-11(13)15/h4-9H,1-3H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHLBTPPLHEZBM-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C=CN(C)C)OC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)/C=C/N(C)C)OC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(6-fluoro-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B2707131.png)
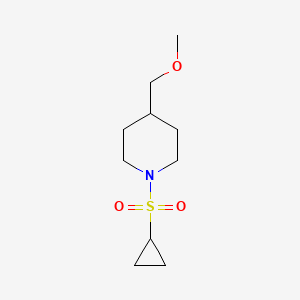

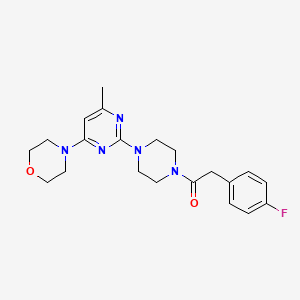
![1,3-Bis[3-(4-cyanophenoxy)-4-methylphenyl]urea](/img/structure/B2707136.png)

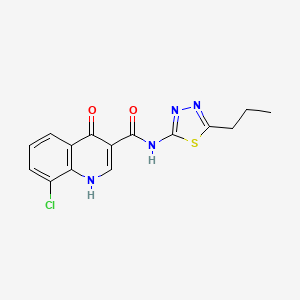
![N-Methyl-N-[[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2707140.png)
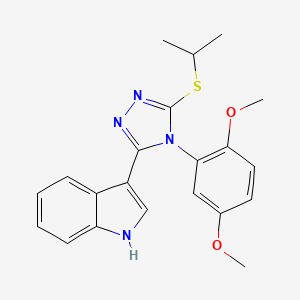
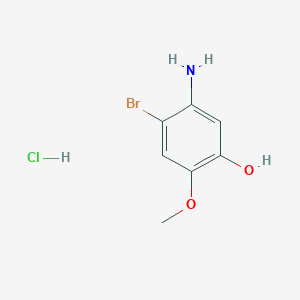


![5-(2,5-dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2707153.png)
![pyridin-3-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2707154.png)
